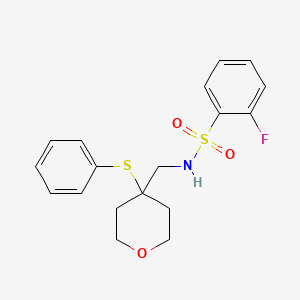

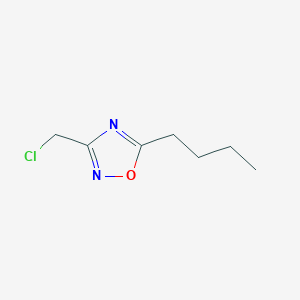

![molecular formula C17H12BrN3S2 B2904915 4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine CAS No. 1040646-67-0](/img/structure/B2904915.png)

4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine, also known as BPTP, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. BPTP is a pyrazolopyrazine derivative that has been shown to have promising results in treating different diseases, including cancer, inflammation, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Photovoltaic Device Application

The synthetic route for thieno[3,4-b]pyrazine-based monomers and their application in photovoltaic devices demonstrates the importance of these compounds in the development of donor−acceptor copolymers for energy harvesting technologies. Specifically, copolymerization with donor segments like fluorene, carbazole, and indolocarbazole through a Suzuki cross-coupling reaction has been explored, highlighting the potential of thieno[3,4-b]pyrazine derivatives in enhancing photovoltaic performance due to favorable optical properties, electrochemical behavior, and energy levels (Zhou et al., 2010).

Anticancer Activity

Another significant application of related pyrazole and pyrazine derivatives is in the field of cancer research. For instance, novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units have shown potent cytotoxicity and apoptotic activity against various cancer cell lines. These findings underscore the therapeutic potential of pyrazolo[1,5-a]pyrazine derivatives in developing new anticancer compounds, demonstrating their ability to induce apoptosis in cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231, in a concentration-dependent manner (Liu et al., 2019).

Antimicrobial and Antifungal Activities

Research into sulfur-containing benzothieno[2,3-d]pyrimidines has revealed their potential in combating bacterial and fungal infections. These compounds, synthesized through reactions involving hydrazine hydrate and various derivatives, have been found to exhibit good antibacterial and antifungal activities, highlighting the utility of pyrazolo[1,5-a]pyrazine derivatives in developing new antimicrobial agents (Ghorab & Hamide, 1995).

Synthesis of Heterocyclic Compounds

The synthesis of pyrazolopyrazol derivatives via reactions with donor compounds showcases the versatility of pyrazolo[1,5-a]pyrazine derivatives in organic chemistry. These reactions, conducted in ethanol in the presence of acetic or sulphuric acid, yield products with potential applications in pharmaceuticals and materials science, further underscoring the broad utility of these compounds (Abou-Zied & El-Mansory, 2014).

Wirkmechanismus

While the mechanism of action for “4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” is not explicitly mentioned, similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as novel CDK2 inhibitors . CDK2 inhibition is a target for cancer treatment that selectively targets tumor cells .

Zukünftige Richtungen

Given the lack of specific information on “4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine”, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. Similar compounds have shown promise as novel CDK2 inhibitors, suggesting potential directions for future research .

Eigenschaften

IUPAC Name |

4-[(3-bromophenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3S2/c18-13-4-1-3-12(9-13)11-23-17-15-10-14(16-5-2-8-22-16)20-21(15)7-6-19-17/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCBZRKDBIUCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

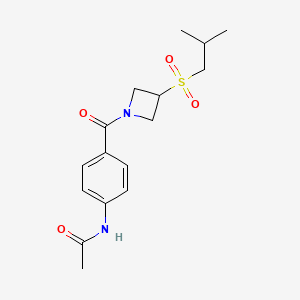

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904836.png)

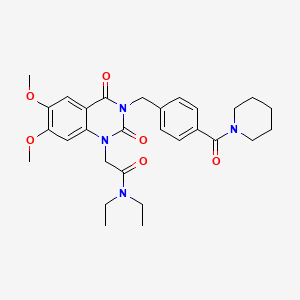

![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)

![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)

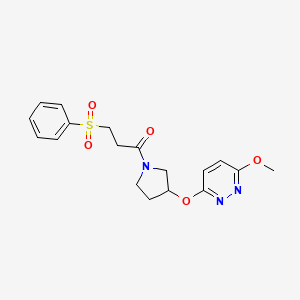

![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)

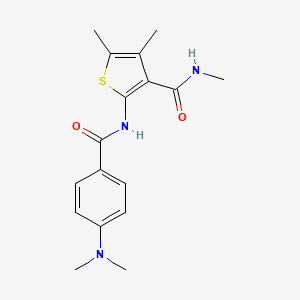

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

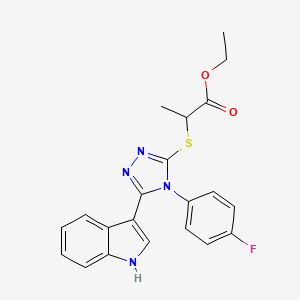

![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)